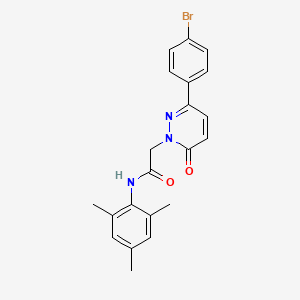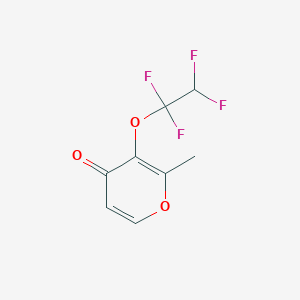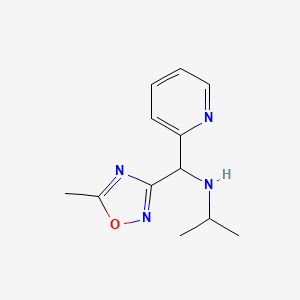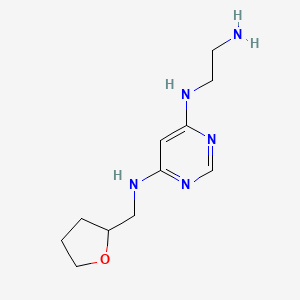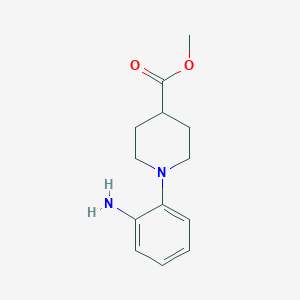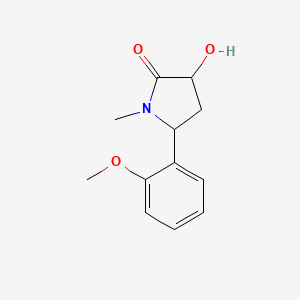
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a hydroxy group, a methoxyphenyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of methyl aroylpyruvate with a mixture of aromatic aldehyde and glycocol in a dioxane-water mixture (1:1) to form the desired pyrrolidinone derivative . The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the formation of the pyrrolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for higher yields and scalability. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques to ensure the production of high-purity this compound.
化学反応の分析
Types of Reactions
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce a secondary alcohol.
科学的研究の応用
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with active sites, while the pyrrolidinone ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Hydroxy-5-methylpyridine: Similar in structure but lacks the methoxyphenyl group.
5-Aryl-4-aroyl-3-hydroxy-1-carboxymethyl-3-pyrroline-2-ones: Contains a pyrroline ring and similar functional groups but differs in the overall structure.
Uniqueness
3-Hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to the presence of both the methoxyphenyl and hydroxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
3-hydroxy-5-(2-methoxyphenyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-10(14)12(13)15)8-5-3-4-6-11(8)16-2/h3-6,9-10,14H,7H2,1-2H3 |
InChIキー |
RINMPWZJYOGHOQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(CC(C1=O)O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



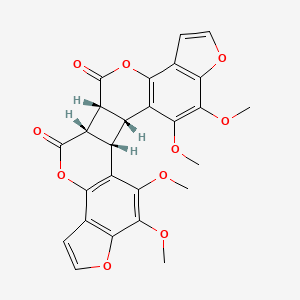
![5-Boc-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-3-boronic Acid Pinacol Ester](/img/structure/B14869315.png)
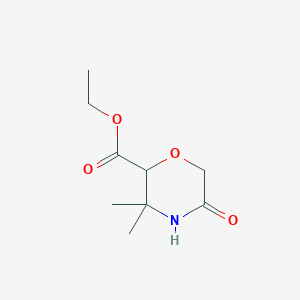

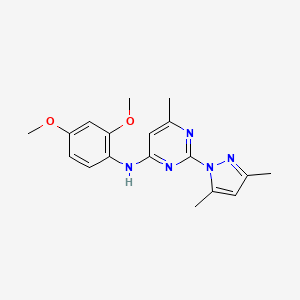
![(3S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14869336.png)
